Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate
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Overview
Description
erythro-N-Boc-O-benzyl-L-serine epoxide: is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is an epoxide derivative of N-Boc-O-benzyl-L-serine, featuring a tert-butyl carbamate (Boc) protecting group and a benzyl ether protecting group. This compound is often used in organic synthesis and research due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide typically involves the following steps:
Protection of the Serine Hydroxyl Group: The hydroxyl group of L-serine is protected using a benzyl group to form O-benzyl-L-serine.
Protection of the Amino Group: The amino group of the serine derivative is protected using a tert-butyl carbamate (Boc) group to form N-Boc-O-benzyl-L-serine.
Epoxidation: The protected serine derivative undergoes epoxidation to form erythro-N-Boc-O-benzyl-L-serine epoxide.
Industrial Production Methods: While specific industrial production methods for erythro-N-Boc-O-benzyl-L-serine epoxide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: erythro-N-Boc-O-benzyl-L-serine epoxide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the epoxide.
Reduction: Corresponding alcohols or amines.
Substitution: Products with opened epoxide rings and substituted nucleophiles.
Scientific Research Applications
Chemistry: erythro-N-Boc-O-benzyl-L-serine epoxide is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of amino acid derivatives, peptides, and other bioactive compounds .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It helps in understanding the mechanisms of epoxide hydrolases and other related enzymes .
Medicine: The compound is explored for its potential in drug development, particularly in designing inhibitors for enzymes that interact with epoxides. It is also used in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, erythro-N-Boc-O-benzyl-L-serine epoxide is used in the production of fine chemicals and specialty materials. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of erythro-N-Boc-O-benzyl-L-serine epoxide involves its reactivity as an epoxide. Epoxides are highly reactive due to the strained three-membered ring structure, making them susceptible to nucleophilic attack. The compound can interact with nucleophiles, leading to ring-opening reactions. These reactions are often catalyzed by enzymes such as epoxide hydrolases, which facilitate the conversion of epoxides to diols .
Comparison with Similar Compounds
- threo-N-Boc-O-benzyl-L-serine epoxide
- tert-Butyl ((s)-2-(benzyloxy)-1-((s)-oxiran-2-yl)ethyl)carbamate
- (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-6-phenyl-5-oxa-1,2-epoxyhexane
Uniqueness: erythro-N-Boc-O-benzyl-L-serine epoxide is unique due to its specific stereochemistry and protecting groups. The erythro configuration and the presence of both Boc and benzyl protecting groups make it a valuable intermediate in organic synthesis. Its reactivity and stability under various conditions also distinguish it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[1-(oxiran-2-yl)-2-phenylmethoxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSXVEDFRLNRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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